

# how to increase the signal of hyperpolarized fumarate in MRI

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fumarate

Cat. No.: B1241708

[Get Quote](#)

## Technical Support Center: Hyperpolarized Fumarate MRI

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal of hyperpolarized **fumarate** in Magnetic Resonance Imaging (MRI) experiments.

## Troubleshooting Guide

This guide addresses common issues encountered during hyperpolarized **fumarate** MRI experiments, offering potential causes and solutions in a question-and-answer format.

**Question:** Why is my hyperpolarized **fumarate** signal lower than expected after dissolution/injection?

**Answer:** Low signal-to-noise ratio (SNR) is a frequent challenge in hyperpolarized MRI.<sup>[1]</sup> Several factors can contribute to a weaker than expected signal. The primary causes can be categorized into issues with polarization, signal loss during transfer, and suboptimal acquisition parameters.

Potential Causes and Solutions:

- Suboptimal Polarization:

- dDNP: In dissolution Dynamic Nuclear Polarization (dDNP), insufficient polarization can result from issues with the sample preparation (e.g., incorrect radical concentration), temperature instability in the polarizer, or insufficient polarization time.[2] Ensure the solid-state sample is properly prepared and that the polarizer is functioning at the specified temperature and magnetic field.[3]
- PHIP: For Parahydrogen-Induced Polarization (PHIP), low polarization can be due to inefficient spin order transfer.[4] This can be influenced by the catalyst, the magnetic field cycling process, or the pulse sequence used for polarization transfer.[5] It is crucial to optimize these parameters for your specific setup.

- Signal Loss During Transfer and Injection:
  - T1 Decay: The hyperpolarized state decays exponentially with a time constant T1. Any delay between the dissolution of the hyperpolarized sample and the start of the imaging sequence will lead to signal loss.[6] Streamline the transfer and injection process to minimize this delay.
  - Paramagnetic Contaminants: The presence of paramagnetic ions, including residual catalyst from PHIP, can significantly shorten the T1 relaxation time, leading to rapid signal decay.[7][8] For PHIP, rigorous purification of the hyperpolarized **fumarate** solution is essential.[7][8]
  - Magnetic Field Inhomogeneity: Maintaining the hyperpolarized sample in a sufficiently strong and homogeneous magnetic field during transfer is critical to preserve polarization.[9] Using a magnetic carrier can help mitigate signal loss during transport from the polarizer to the scanner.[3]
- Suboptimal Acquisition Parameters:
  - Incorrect Flip Angle: The radiofrequency (RF) pulses used for imaging deplete the hyperpolarized magnetization. Using flip angles that are too large will rapidly saturate the signal. A variable flip angle scheme, where the flip angle is increased over time to counteract T1 decay, can help maintain a more constant signal level.[10]
  - Inefficient Pulse Sequence: The choice of pulse sequence significantly impacts the acquired signal. Rapid imaging sequences are necessary to capture the dynamic

metabolic processes before the hyperpolarized signal decays.[\[6\]](#) Sequences like Chemical Shift Imaging (CSI) and echo-planar spectroscopic imaging (EPSI) are commonly used. [\[11\]](#)[\[12\]](#)

Question: I am observing image artifacts. What are the common causes and how can I mitigate them?

Answer: Artifacts in hyperpolarized  $^{13}\text{C}$  imaging can arise from several sources, including  $\text{B}_0$  field inhomogeneity, RF pulse imperfections, and k-space trajectory errors.

Potential Causes and Solutions:

- $\text{B}_0$  Inhomogeneity: Variations in the main magnetic field can cause spatial distortions, particularly with rapid imaging sequences like EPI.[\[13\]](#) Shimming the magnetic field over the region of interest is crucial. If significant inhomogeneity persists, distortion correction methods may be necessary.[\[13\]](#)
- RF Pulse Imperfections: Imperfect slice selection profiles or off-resonance effects of spectral-spatial pulses can lead to artifacts.[\[14\]](#) This is particularly relevant when trying to excite specific metabolite peaks selectively. Calibrating the RF power and ensuring the  $\text{B}_0$  homogeneity is within the tolerance of the pulse design are important mitigation strategies. [\[13\]](#)
- k-space Trajectory Errors: Rapid gradient switching in sequences like spiral imaging can induce eddy currents, leading to blurring or ghosting artifacts. Applying corrections for gradient delays and eddy currents is often necessary to obtain high-quality images.

## Frequently Asked Questions (FAQs)

Q1: What are the main methods for hyperpolarizing **fumarate**, and which one should I choose?

A1: The two primary methods are dissolution Dynamic Nuclear Polarization (dDNP) and Parahydrogen-Induced Polarization (PHIP).

- dDNP is the current state-of-the-art for clinical translation.[\[2\]](#) It achieves high polarization levels but is expensive, technically complex, and has long polarization build-up times (on the order of an hour).[\[2\]](#)

- PHIP is a lower-cost and much faster alternative, capable of producing a hyperpolarized sample every few minutes.[15][16] However, it typically results in lower polarization levels and requires a chemical reaction that can introduce contaminants, necessitating a purification step.[7][8]

The choice depends on your resources and experimental needs. For preclinical studies where high throughput is desired and cost is a concern, PHIP is an attractive option. For studies requiring the highest possible polarization and a clear path to clinical translation, dDNP is the more established method.

**Q2:** How can I purify hyperpolarized **fumarate** after PHIP?

**A2:** A common and effective method is acid precipitation.[7][8] By lowering the pH of the solution with an acid (e.g., HCl), the **fumarate** becomes poorly soluble and precipitates out as a solid.[7][9] The solid can then be filtered and redissolved in a biocompatible buffer at the desired concentration and physiological pH.[7] This process has been shown to effectively remove the catalyst and other reaction byproducts.[7]

**Q3:** What are typical T1 relaxation times for hyperpolarized **fumarate** and malate?

**A3:** The T1 relaxation time is a critical parameter that dictates the time window for imaging. It is influenced by the magnetic field strength, temperature, and the molecular environment. *In vivo*, the T1 of hyperpolarized [1,4-13C2]**fumarate** is typically in the range of 20-40 seconds.[17] For example, one study reported a T1 of  $24.1 \pm 2.1$  s for **fumarate** and  $18.4 \pm 7.0$  s for malate *in vitro* at 9.4T.[17] Another *in vivo* study in tumors at 2.35T reported T1 values of  $36.7 \pm 3.3$  s for the treated group and  $40.1 \pm 2.7$  s for the untreated group.[17]

**Q4:** What are the key hardware requirements for hyperpolarized **fumarate** MRI?

**A4:** Specialized hardware is necessary to perform hyperpolarized <sup>13</sup>C MRI.

- Polarizer: A dDNP or PHIP polarizer is required to generate the hyperpolarized **fumarate**.[3]
- Dual-Tuned RF Coils: Since the <sup>13</sup>C resonance frequency is about one-quarter of the proton frequency, dedicated or dual-tuned RF coils are needed for both transmitting the RF pulses and receiving the <sup>13</sup>C signal.[18] For clinical studies, configurations like a <sup>13</sup>C clamshell transmit coil with multi-channel receive arrays are used.[19]

- MRI System: The MRI scanner must be capable of operating at the 13C frequency. This may require additional hardware and software modifications.[20]

Q5: What pulse sequences are recommended for imaging hyperpolarized **fumarate**?

A5: Due to the transient nature of the hyperpolarized signal and the need to differentiate between **fumarate** and its metabolic product malate, rapid spectroscopic imaging sequences are required.

- Chemical Shift Imaging (CSI): This is a common technique that acquires a full spectrum at each voxel, allowing for the separation and quantification of **fumarate** and malate.[11]
- IDEAL Spiral CSI: This sequence uses multiple echoes with shifted echo times to resolve chemical shifts, offering a good balance between speed and accuracy.[21]
- Echo-Planar Spectroscopic Imaging (EPSI): This is another fast imaging technique that can acquire spatial and spectral information in a single shot.[12]

The choice of sequence will depend on the specific requirements of the study, such as the desired spatial and temporal resolution.

## Quantitative Data Summary

The following tables summarize key quantitative data for hyperpolarized **fumarate** MRI experiments.

Table 1: Hyperpolarization Parameters for **Fumarate**

| Parameter                   | Dissolution DNP (dDNP)                                         | Parahydrogen-Induced Polarization (PHIP)                           |
|-----------------------------|----------------------------------------------------------------|--------------------------------------------------------------------|
| Typical Polarization Level  | 26% - 35% <a href="#">[17]</a>                                 | 13% - 45% <a href="#">[7]</a> <a href="#">[16]</a>                 |
| Polarization Time           | ~ 1 hour <a href="#">[2]</a>                                   | ~ 10 minutes <a href="#">[15]</a>                                  |
| Typical Final Concentration | ~20 mM <a href="#">[17]</a>                                    | ~100 mM <a href="#">[15]</a> <a href="#">[16]</a>                  |
| Key Advantage               | High polarization, clinically established <a href="#">[22]</a> | Low cost, rapid production <a href="#">[2]</a>                     |
| Key Disadvantage            | Expensive, slow <a href="#">[2]</a>                            | Potential for contaminants, lower polarization <a href="#">[7]</a> |

Table 2: T1 Relaxation Times of Hyperpolarized [1,4-13C2]Fumarate and Malate

| Metabolite | Condition                  | Magnetic Field | T1 (seconds)                    |
|------------|----------------------------|----------------|---------------------------------|
| Fumarate   | In vitro (cell suspension) | 9.4 T          | 24.1 ± 2.1 <a href="#">[17]</a> |
| Malate     | In vitro (cell suspension) | 9.4 T          | 18.4 ± 7.0 <a href="#">[17]</a> |
| Fumarate   | In vivo (tumor, treated)   | 2.35 T         | 36.7 ± 3.3 <a href="#">[17]</a> |
| Fumarate   | In vivo (tumor, untreated) | 2.35 T         | 40.1 ± 2.7 <a href="#">[17]</a> |
| Fumarate   | In vivo                    | 11.7 T         | ≥ 30 <a href="#">[23]</a>       |

Table 3: Typical Pulse Sequence Parameters for Hyperpolarized 13C CSI

| Parameter            | Value                 | Reference            |
|----------------------|-----------------------|----------------------|
| Sequence Type        | 2D CSI                | <a href="#">[11]</a> |
| Flip Angle           | 10°                   | <a href="#">[11]</a> |
| Repetition Time (TR) | 125 ms                | <a href="#">[11]</a> |
| Field of View (FOV)  | 8 cm                  | <a href="#">[11]</a> |
| Matrix Size          | 16 x 16               | <a href="#">[11]</a> |
| Slice Thickness      | 15 mm                 | <a href="#">[11]</a> |
| Temporal Resolution  | ~32 s (fully sampled) | <a href="#">[11]</a> |

## Experimental Protocols

### Protocol 1: Hyperpolarization of [1,4-13C2]Fumarate using dDNP

This protocol is a generalized summary based on published methods.[\[17\]](#)

- Sample Preparation: Dissolve [1,4-13C2]fumaric acid in a solvent mixture containing a stable trityl radical and a gadolinium chelate.
- Polarization: Place the sample in a dDNP polarizer and cool to cryogenic temperatures (~1.4 K) in a strong magnetic field (~6.7 T).[\[24\]](#)
- Microwave Irradiation: Apply microwave irradiation at a frequency corresponding to the electron paramagnetic resonance of the radical to transfer polarization from the electrons to the <sup>13</sup>C nuclei.
- Dissolution: Rapidly dissolve the hyperpolarized solid sample in a superheated buffer (e.g., a phosphate buffer at pH 7.4) to create an injectable solution.[\[17\]](#)
- Quality Control: Measure the temperature, pH, and concentration of the final solution to ensure it is suitable for in vivo injection.[\[24\]](#)
- Injection: Inject the hyperpolarized **fumarate** solution into the subject via a tail vein catheter.

## Protocol 2: Hyperpolarization and Purification of [1-13C]Fumarate using PHIP

This protocol is a generalized summary based on published methods.[\[4\]](#)[\[7\]](#)[\[25\]](#)

- Precursor Preparation: Prepare a solution of the **fumarate** precursor, [1-13C]acetylenedicarboxylate, with a suitable catalyst (e.g., a ruthenium-based catalyst) in a solvent.[\[4\]](#)
- Hydrogenation: Bubble para-enriched hydrogen gas through the precursor solution in a reactor to initiate the hydrogenation reaction, forming [1-13C]**fumarate**.[\[2\]](#)
- Polarization Transfer: Transfer the spin order from the parahydrogen-derived protons to the <sup>13</sup>C nucleus using a magnetic field cycle or a pulse sequence.[\[2\]](#)[\[4\]](#)
- Purification (Acid Precipitation): a. Transfer the hyperpolarized solution to a separate container. b. Add a strong acid (e.g., HCl) to lower the pH and precipitate the fumaric acid.[\[7\]](#) c. Filter the solid fumaric acid to separate it from the solution containing the catalyst and other byproducts.[\[7\]](#) d. Wash the solid fumaric acid with deionized water and acetone to remove any residual contaminants.[\[2\]](#)
- Redissolution: Redissolve the purified hyperpolarized fumaric acid in a biocompatible buffer to the desired concentration and physiological pH.[\[7\]](#)
- Injection: Inject the purified hyperpolarized **fumarate** solution into the subject.

## Visualizations

## dDNP Hyperpolarization Workflow

[Click to download full resolution via product page](#)

dDNP Hyperpolarization Workflow Diagram

## PHIP Hyperpolarization and Purification Workflow



## Troubleshooting Logic for Low Fumarate Signal

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [openmedscience.com](http://openmedscience.com) [openmedscience.com]

- 2. Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized MRI Technology Resource Center [hyperpolarizedmri.ucsf.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Hyperpolarized <sup>13</sup>C Magnetic Resonance Imaging of Fumarate Metabolism by Parahydrogen-induced Polarization: A Proof-of-Concept in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. news-medical.net [news-medical.net]
- 9. Hydrogenative-PHIP polarized metabolites for biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing SNR for multi-metabolite hyperpolarized carbon-13 MRI using a hybrid flip-angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Chemical Shift Imaging of Hyperpolarized <sup>13</sup>C Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quo Vadis Hyperpolarized <sup>13</sup>C MRI? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperpolarized <sup>13</sup>C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperpolarized <sup>13</sup>C spectroscopic imaging using single-shot 3D sequences with unpaired adiabatic refocusing pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parahydrogen-Polarized Fumarate for Preclinical in Vivo Metabolic Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyperpolarized [1,4-<sup>13</sup>C<sub>2</sub>]fumarate as an imaging agent of tumor cell death in vivo - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hyperpolarized <sup>13</sup>C MRI: Path to Clinical Translation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hyperpolarized <sup>13</sup>C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]
- 22. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized <sup>13</sup>C MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cds.ismrm.org [cds.ismrm.org]
- 24. A pathway toward clinical translation of hyperpolarized [1,4- <sup>13</sup>C<sub>2</sub> ,2,3-d<sub>2</sub>]fumarate as an imaging biomarker for early cellular necrosis *in vivo* - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [how to increase the signal of hyperpolarized fumarate in MRI]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1241708#how-to-increase-the-signal-of-hyperpolarized-fumarate-in-mri\]](https://www.benchchem.com/product/b1241708#how-to-increase-the-signal-of-hyperpolarized-fumarate-in-mri)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)